Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
CAS No.: 100929-45-1
Cat. No.: VC20770559
Molecular Formula: C14H12N7NaO2
Molecular Weight: 333.28 g/mol
* For research use only. Not for human or veterinary use.
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate - 100929-45-1](/images/no_structure.jpg)
Specification
CAS No. | 100929-45-1 |
---|---|
Molecular Formula | C14H12N7NaO2 |
Molecular Weight | 333.28 g/mol |
IUPAC Name | sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate |
Standard InChI | InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1 |
Standard InChI Key | NDXULQWYAMJQGC-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] |
SMILES | C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] |
Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] |
Introduction
Parameter | Information |
---|---|
CAS Number | 100929-45-1 |
Molecular Formula | C14H12N7NaO2 |
Molecular Weight | 333.28 g/mol |
MDL Number | MFCD00006709 |
Chemical Structure and Properties
Molecular Structure
The molecular structure of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate features a pteridine core with amino groups at positions 2 and 4. This core structure is connected to a para-substituted benzoic acid via a methylamino bridge. The carboxyl group exists in the form of a sodium salt, contributing to the compound's solubility profile and ionization characteristics .
The compound's structural configuration provides insight into its biological activity and chemical reactivity. The presence of multiple nitrogen atoms in the pteridine ring system contributes to its ability to engage in hydrogen bonding and other intermolecular interactions, which are crucial for its biological functions and chemical behavior.
Physical Properties
The physical properties of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate are summarized in Table 2. These properties are essential for understanding the compound's behavior in various environmental conditions and experimental settings.
Table 2: Physical Properties of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Property | Value |
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Physical State | Crystalline solid |
Color | Yellow to orange |
Boiling Point | 681.8°C at 760 mmHg |
Flash Point | 366.1°C |
Vapor Pressure | 1.6 × 10^-19 mmHg at 25°C |
Polar Surface Area (PSA) | 155.76 |
LogP | 0.79520 |
The compound exhibits a relatively high boiling point and low vapor pressure, indicating its stability at room temperature . Its moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which affects its solubility in various solvents and potential for membrane permeability.
Chemical Reactivity
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate demonstrates chemical reactivity patterns consistent with its functional groups. The compound contains several reactive sites, including:
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The sodium carboxylate group, which can participate in salt formation and acid-base reactions
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The amino groups on the pteridine ring, which can engage in nucleophilic reactions
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The secondary amine linking the pteridine and benzoic acid moieties, which can participate in various substitution reactions
Synonyms and Nomenclature
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is known by several synonyms in scientific literature and commercial catalogs. Table 3 presents these alternative names, which are important for comprehensive literature searches and compound identification.
Table 3: Synonyms for Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Synonym |
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4-amino-4-deoxypteroic acid sodium salt |
4-Aminodeoxopteroic acid sodium salt |
Sodium 4-(((2,4-diaminopteridin-6-yl)methyl)amino)benzoate |
4-AMINO-4-DEOXYPTEROIC ACID SODIUM SALT |
4-(N-(2,4-diamino-6-pteridinylmethyl)amino)benzoic acid sodium salt |
4-[N-(2,4-DIAMINO-6-PTERIDINYLMETHYL)AMINO]BENZOIC ACID SODIUM |
The diversity of nomenclature reflects different approaches to naming the compound based on its structure and chemical characteristics .
Parameter | Information |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302+H312+H332; H302; H312; H332 |
Hazard Codes | Xn (Harmful) |
Risk Statements | 20/21/22 |
The compound is classified with the GHS07 hazard pictogram, indicating it may cause acute toxicity (harmful) if ingested, in contact with skin, or inhaled .
Category | Information |
---|---|
Precautionary Statements | P261-P264-P280-P301+P312-P302+P352+P312-P304+P340+P312; P280 |
Safety Statements | 36 |
Personal Protective Equipment | Dust mask type N95 (US); Eye shields; Gloves |
WGK Germany | 3 |
These precautionary measures highlight the importance of avoiding dust inhalation, preventing skin and eye contact, and using appropriate protective equipment when handling the compound .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | D1393 | 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt ≥95% (TLC) | 50mg | $128.40 | 2024-03-01 |
Chemenu | CM105476 | sodium4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate 95%+ | 100mg | $694.00 | 2021-12-16 |
AHH | MT-07837 | 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt 98% | 1g | $715.00 | 2021-12-16 |
Chemenu | CM105476 | sodium4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate 95%+ | 250mg | $1,156.00 | 2021-12-16 |
The price variation reflects differences in purity, quantity, and supplier policies . This information is valuable for researchers planning experimental work involving this compound.
Research Applications and Significance
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate has significant research applications, particularly in studies related to folate metabolism and antifolate drug development. The compound's structural similarity to established antifolates makes it valuable for structure-activity relationship studies.
Research by Urdaneta-Páez et al. (2023) utilized compounds structurally related to this sodium salt to investigate efflux substrates in Pseudomonas aeruginosa. This research demonstrated the importance of folate pathway disruptors in understanding bacterial resistance mechanisms . The study employed a riboswitch-based reporter system to identify compounds that could permeate bacterial cells, avoid efflux, and perturb the folate cycle.
Structural Relationship to Therapeutic Compounds
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate shares structural similarities with methotrexate (CAS: 59-05-2), a clinically important antifolate drug. Methotrexate, with the chemical name (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid, contains the same pteridinyl core structure but includes additional functional groups .
The structural relationship between these compounds is significant for understanding structure-activity relationships in antifolate drug development. The common pteridinyl core contributes to the binding affinity for dihydrofolate reductase, a key enzyme in folate metabolism, while differences in substitution patterns affect pharmacokinetic properties and therapeutic profiles.
Analytical Methods and Characterization
Various analytical methods are employed for the characterization and quality control of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate. These methods include:
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis
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Mass Spectrometry: Employed for structural confirmation and trace analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation and verification
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Thin-Layer Chromatography (TLC): Applied for rapid analysis and purity assessment
Research has shown that cyclodextrin-modified micellar electrokinetic chromatography can be effectively used for the determination of related substances in compounds of this class, providing insights into the chiral and achiral impurity profiles .
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